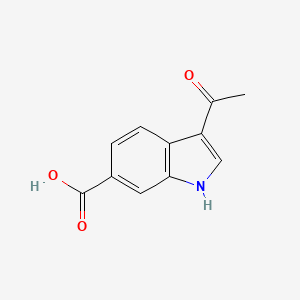

3-acetyl-1H-indole-6-carboxylic acid

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound belongs to the indolecarboxylic acids and derivatives class, characterized by the presence of both an indole ring system and a carboxylic acid functional group. The structural framework consists of a fused benzopyrrole system with an acetyl substituent at the 3-position and a carboxylic acid group at the 6-position of the indole ring.

The molecular formula for this compound is C₁₁H₉NO₃, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the indole core structure with the addition of the acetyl group (C₂H₃O) and the carboxylic acid functionality (COOH). The compound has been assigned the Chemical Abstracts Service registry number 1105192-45-7, providing a unique identifier for database searches and regulatory purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | |

| Chemical Abstracts Service Number | 1105192-45-7 | |

| Molecular Weight | 203.2 g/mol | |

| MDL Number | MFCD16653131 | |

| Physical Form | Solid | |

| Purity | 95% |

The Simplified Molecular Input Line Entry System representation for this compound is CC(=O)C1=CNC2=CC(C(=O)O)=CC=C21, which provides a linear notation describing the connectivity and structure of the molecule. This notation clearly indicates the acetyl group attachment at the 3-position and the carboxylic acid group at the 6-position of the indole ring system.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits the characteristic planar indole ring system with substituents positioned to minimize steric hindrance. The indole core maintains its aromatic stability through delocalized pi-electron system, while the acetyl and carboxylic acid groups extend from the ring plane in conformations that allow for potential hydrogen bonding interactions.

The International Chemical Identifier key for this compound is PSFFTDLDFVWLPL-UHFFFAOYSA-N, providing a unique hash-based identifier derived from the molecular connectivity. The full International Chemical Identifier string is 1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15), which encodes the complete molecular structure including stereochemistry and connectivity information.

The compound crystallizes as a solid under standard conditions, with the molecular arrangement likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and the indole nitrogen atoms. The acetyl group at the 3-position adopts a conformation that minimizes steric interactions with the indole ring system while maintaining conjugation with the aromatic pi-system.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound reveals characteristic absorption patterns that confirm its structural identity. The infrared spectrum would be expected to show distinctive carbonyl stretching frequencies for both the acetyl group and the carboxylic acid functionality, typically appearing in the 1700-1750 cm⁻¹ region with different intensities and exact positions based on the electronic environment of each carbonyl group.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis of both carbon-13 and proton environments. The acetyl methyl group appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, while the aromatic protons of the indole ring system exhibit coupling patterns consistent with the substitution pattern. The carboxylic acid proton typically appears as a broad singlet that may exchange with deuterated solvents.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to show loss of the acetyl group (mass 43) and the carboxyl group (mass 45), providing structural confirmation through characteristic fragment ions. The base peak and fragmentation pathways offer insights into the relative stability of different portions of the molecule under ionization conditions.

| Spectroscopic Method | Key Characteristics | Expected Values |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretching frequencies | 1700-1750 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | m/z 203 |

| Mass Spectrometry | Acetyl loss fragment | m/z 160 |

| Mass Spectrometry | Carboxyl loss fragment | m/z 158 |

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry methods, particularly density functional theory calculations, provide valuable insights into the electronic structure and properties of this compound. These theoretical approaches predict molecular orbital energies, electron density distributions, and thermodynamic properties that complement experimental observations.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and reactivity patterns. The indole ring system contributes significantly to both frontier orbitals, with the acetyl and carboxylic acid substituents modulating the electron density distribution and influencing the overall electronic character of the molecule.

Density functional theory calculations predict bond lengths, bond angles, and conformational preferences that are consistent with the aromatic nature of the indole core and the planar geometry expected for this type of heterocyclic system. The calculations also provide insights into the relative energies of different conformational isomers, particularly regarding the rotation around bonds connecting the substituents to the indole ring.

Molecular electrostatic potential maps derived from computational analysis reveal regions of positive and negative charge distribution, which are crucial for understanding intermolecular interactions and potential binding sites. The carboxylic acid group creates a region of negative electrostatic potential, while the indole nitrogen can serve as either a hydrogen bond donor or acceptor depending on the chemical environment.

The computational predictions also extend to thermodynamic properties such as formation enthalpies, heat capacities, and entropy values, which are essential for understanding the compound's stability and behavior under various conditions. These theoretical insights complement experimental data and provide a comprehensive understanding of the molecular properties of this compound.

属性

IUPAC Name |

3-acetyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFFTDLDFVWLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291095 | |

| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105192-45-7 | |

| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Acetylation of 1-Acylindoles Followed by Hydrolysis

One efficient method to prepare 3-acetylindole derivatives involves the acetylation of 1-acylindoles using acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction is typically conducted at low temperatures (10-15 °C) for 30-60 minutes, producing 1-acyl-3-acetylindoles in good yields (~85%). Subsequent hydrolysis with potassium hydroxide in aqueous methanol at 20 °C for 15 minutes converts these intermediates into 3-acetylindole derivatives with yields around 83%.

- Catalyst: Aluminum chloride (AlCl3)

- Acetylating agent: Acetyl chloride

- Hydrolysis: KOH in aqueous MeOH

- Temperature: 10-15 °C (acetylation), 20 °C (hydrolysis)

- Reaction time: 30-60 min (acetylation), 15 min (hydrolysis)

- Yield: Up to 85% for acetylation; 83% for hydrolysis

This method offers a relatively short reaction time and good yields, making it practical for preparing 3-acetylindole intermediates that can be further functionalized to 3-acetyl-1H-indole-6-carboxylic acid.

Acetylation of Ethyl Indole-2-carboxylates Using Trifluoroacetic Anhydride and Polyphosphoric Acid

Another synthetic route involves the reaction of ethyl indole-2-carboxylates with acetic acid in the presence of trifluoroacetic anhydride (TFAA) and polyphosphoric acid (PPA) or phosphoric acid at room temperature. This process yields ethyl 3-acetylindole-2-carboxylates within 5 hours, providing a moderate yield and a straightforward procedure.

- Reagents: Acetic acid, TFAA, PPA or phosphoric acid

- Temperature: Room temperature

- Reaction time: 5 hours

- Product: Ethyl 3-acetylindole-2-carboxylates

This method is advantageous due to mild conditions and the ability to introduce the acetyl group selectively at the 3-position of the indole ring adjacent to the carboxylate.

Synthesis via Acetic Anhydride Reflux with Triethyl Orthobenzoate (Patent Method)

A patented synthesis describes the preparation of 1-acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester, a closely related compound, by refluxing a precursor compound in acetic anhydride with triethyl orthobenzoate for 6-10 hours. The reaction mixture is monitored by TLC, and after removal of low boiling components by distillation, the product is isolated by filtration and drying. This method achieves a high yield of 85.2%.

| Parameter | Description |

|---|---|

| Starting material | Compound of formula III |

| Reagents | Acetic anhydride, triethyl orthobenzoate |

| Temperature | Reflux |

| Reaction time | 6-10 hours |

| Workup | Distillation, filtration, drying |

| Yield | 85.2% |

Though this method targets a methyl ester derivative, it provides insights into acetylation and carboxylation strategies applicable to this compound synthesis.

Methylation and Esterification of Indole-6-carboxylic Acid Precursors

Preparation of methyl esters of indole-6-carboxylic acid derivatives is a common step preceding acetylation. Methylation is typically performed by treating 1H-indole-6-carboxylic acid with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under inert atmosphere at room temperature. Reaction times vary from 1 to 19 hours, with yields ranging from 78% to 87% depending on conditions.

Summary of methylation conditions and yields:

| Yield (%) | Reagents and Conditions | Notes |

|---|---|---|

| 87 | K2CO3, iodomethane, DMF, N2 atmosphere, RT, 1 hr stirring + 2 hr reaction | Precipitation and filtration workup |

| 83 | K2CO3, methyl iodide, DMF, RT, 3 hr | Flash chromatography purification |

| 78.3 | K2CO3, methyl iodide, DMF, N2 atmosphere, RT, 3 hr | Column chromatography purification |

| -- | K2CO3, methyl iodide, DMF, inert atmosphere, RT, 19 hr | Flash chromatography, MS confirmed |

This methyl ester intermediate is crucial for further acetylation and functional group transformations to obtain the target compound.

Photolysis and Catalytic Transformations for 3-Acetylindole Derivatives

Photochemical methods have been reported for converting 3-(1-acetyl-1-hydroxyethyl)indole derivatives to 3-acetylindoles by prolonged irradiation (48 hours) under nitrogen at room temperature. Catalytic methods involving rhodium(II) acetate and bases such as DBU have also been employed for related indole modifications, although these are less common for direct synthesis of this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation of 1-acylindoles + Hydrolysis | Acetyl chloride, AlCl3 catalyst; KOH hydrolysis | 10-15 °C (acetylation); 20 °C (hydrolysis) | 30-60 min + 15 min | ~85 (acetylation), 83 (hydrolysis) | Short time, good yield, mild conditions |

| Acetylation of ethyl indole-2-carboxylates | Acetic acid, TFAA, PPA/phosphoric acid | Room temperature | 5 hours | Moderate | Mild conditions, moderate yield |

| Reflux with acetic anhydride + triethyl orthobenzoate (Patent) | Acetic anhydride, triethyl orthobenzoate | Reflux | 6-10 hours | 85.2 | High yield, longer reaction time |

| Methylation of indole-6-carboxylic acid | Methyl iodide, K2CO3, DMF, inert atmosphere | Room temperature | 1-19 hours | 78-87 | Precursor ester formation, essential step |

| Photolysis under nitrogen | UV irradiation | Room temperature | 48 hours | Not specified | Specialized method, longer reaction |

Research Findings and Analysis

- The acetylation of 1-acylindoles catalyzed by aluminum chloride followed by base hydrolysis is a well-established, efficient route to 3-acetylindole derivatives, adaptable for 6-carboxylic acid substitution patterns.

- Esterification of indole-6-carboxylic acid to methyl esters under mild methylation conditions in DMF is a critical preparative step, enabling subsequent acetylation and functional group manipulations with high purity and yield.

- The use of trifluoroacetic anhydride and polyphosphoric acid allows selective acetylation adjacent to carboxylate groups under mild conditions, offering an alternative to harsher Lewis acid catalysis.

- Patent literature demonstrates practical synthetic sequences involving reflux in acetic anhydride with orthobenzoate reagents, achieving high yields but requiring longer reaction times.

- Photolytic and catalytic transformations provide mechanistic alternatives but are less practical for large-scale synthesis due to long reaction times and specialized conditions.

化学反应分析

Types of Reactions: 3-Acetyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole ring to more complex structures, such as indole-3,6-dicarboxylic acid.

Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Indole-3,6-dicarboxylic acid.

Reduction: Indole-3,6-dihydroxy acid or indole-3,6-dimethyl ester.

Substitution: Substituted indoles with different functional groups at the 3- or 6-positions.

科学研究应用

Pharmaceutical Applications

Anticancer Activity:

Research indicates that indole derivatives, including 3-acetyl-1H-indole-6-carboxylic acid, exhibit promising anticancer properties. Studies have shown that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of α-cyano indolylchalcones demonstrated significant cytotoxic effects against lung carcinoma (A549) and colon cancer (HCT116) cell lines, with IC50 values indicating effective inhibition compared to standard chemotherapeutics .

Mechanism of Action:

The mechanism often involves interaction with specific molecular targets such as enzymes and receptors, modulating biological pathways. The indole core can mimic natural substrates, allowing it to bind effectively to active sites and influence cellular processes.

Agricultural Chemistry

Pesticidal Properties:

this compound is investigated for its potential as a bioactive agent in agrochemicals. Its structural properties may contribute to disrupting pest metabolism, making it a candidate for developing novel pesticides .

Herbicide Development:

The compound's ability to affect plant growth and development suggests its use in formulating herbicides that can selectively target undesirable plant species while minimizing harm to crops.

Material Science

Advanced Materials Development:

This compound is being explored for its potential in creating advanced materials, particularly sensors and catalysts. Its unique chemical reactivity allows for the development of materials that can respond to environmental stimuli or catalyze important chemical reactions .

Environmental Applications

Pollutant Degradation:

Research has highlighted the role of this compound in environmental remediation processes. It has been studied for its ability to degrade pollutants, showcasing its utility in sustainable practices aimed at reducing environmental contamination .

Biochemical Research

Enzyme Inhibition Studies:

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor binding. These studies provide insights into metabolic pathways and potential therapeutic targets, enhancing our understanding of various biological systems.

Case Studies and Research Findings

作用机制

The mechanism by which 3-acetyl-1H-indole-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.

相似化合物的比较

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The table below compares 3-acetyl-1H-indole-6-carboxylic acid with structurally related indole derivatives, emphasizing substituent positions, molecular properties, and applications.

Key Comparative Analysis

Functional Group Influence

- Acetyl vs. Methyl/Halogen Substituents : The acetyl group in the target compound increases electron-withdrawing effects compared to methyl (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid ), altering reactivity in electrophilic substitutions. Halogens (F, Br, Cl) in other derivatives enhance intermolecular interactions (e.g., halogen bonding in 6-bromo derivatives ).

- Carboxylic Acid Position : The carboxylic acid at position 6 (target compound) versus position 3 (e.g., 3-indolecarboxylic acid ) affects hydrogen-bonding networks and solubility. Position 6 may reduce steric hindrance in binding interactions compared to position 3.

Physicochemical Properties

- Crystallinity : Derivatives like 6-bromo-1H-indole-3-carboxylic acid exhibit strong intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) , whereas the acetyl group in the target compound may disrupt such networks, reducing crystallinity.

生物活性

3-Acetyl-1H-indole-6-carboxylic acid is a compound belonging to the indole family, which is widely recognized for its diverse biological activities. This compound features an indole core, characterized by a fused benzene and pyrrole ring, with acetyl and carboxylic acid functional groups that enhance its chemical reactivity and potential therapeutic applications.

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been suggested through various studies on related indole derivatives. For instance, indole-based compounds have shown activity against a range of pathogens, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that this compound may also possess similar antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been well-documented. Compounds resembling this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various assays, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Complement System Modulation

A patent describes the use of indole derivatives to modulate the complement alternative pathway, specifically targeting Factor D—a key enzyme involved in immune responses. This modulation could be beneficial in treating conditions such as age-related macular degeneration and diabetic retinopathy . The structural characteristics of this compound may allow it to interact similarly with components of the complement system.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes involved in viral replication or inflammatory processes.

- Receptor Binding : Its structural features allow it to mimic natural substrates or ligands, facilitating binding to receptors that regulate various biological pathways.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral (potential) | TBD | Similar structure to effective antiviral agents |

| Indole-2-Carboxylic Acid | HIV Integrase Inhibitor | 3.11 | Demonstrated strong antiviral activity |

| Indomethacin | Anti-inflammatory | 0.5 | Established NSAID with potent effects |

| Tryptophan | Precursor to serotonin | N/A | Essential amino acid with various roles |

Case Study: Antiviral Activity Assessment

In a recent study focused on indole derivatives, several compounds were synthesized and tested for their ability to inhibit HIV integrase. Among these, a derivative structurally similar to this compound showed promising results with an IC50 value significantly lower than that of the parent compound, indicating that modifications can enhance antiviral potency .

Research Findings on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various indoles against clinical strains of bacteria. The results indicated that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting that this compound could be explored further for its potential use in treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-acetyl-1H-indole-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Start with 1H-indole-6-carboxylic acid derivatives. Introduce the acetyl group at the 3-position via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

-

Route 2 : Hydrolyze ester precursors (e.g., ethyl 3-acetyl-1H-indole-6-carboxylate) under basic conditions (NaOH/EtOH, reflux for 6–8 hours). Neutralize with HCl to isolate the carboxylic acid .

-

Yield Optimization : Control temperature (0–5°C for acylation to minimize side reactions) and stoichiometry (1.2 equivalents of acetyl chloride). Purify via recrystallization (ethanol/water) .

Table 1 : Comparative Synthesis Routes

Route Starting Material Key Reagents/Conditions Yield (%) 1 1H-Indole-6-carboxylic acid Acetyl chloride, AlCl₃, 0°C 45–55 2 Ethyl 3-acetyl-1H-indole-6-carboxylate NaOH/EtOH, reflux 70–85

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical Workflow :

NMR : Use - and -NMR to verify acetyl (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and carboxylic acid (δ ~12 ppm broad for -OH) groups. Compare with indole ring protons (δ 7.0–8.5 ppm) .

X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water (slow evaporation). Refine using SHELXL (R-factor < 0.05) .

HPLC-MS : Confirm molecular ion peak (m/z 219.2 for [M+H]⁺) and purity (>98% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assay models?

- Troubleshooting Framework :

Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C for 24 hours). Use LC-MS to detect degradation products .

Target Specificity : Perform competitive binding assays with known inhibitors (e.g., kinase or receptor antagonists) to rule off-target effects .

Cellular Permeability : Measure logP (experimental vs. predicted; target ~2.1) and use Caco-2 monolayers to assess membrane penetration .

Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from differential protein binding. Use surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What strategies mitigate low yields in the acylation of 1H-indole-6-carboxylic acid derivatives?

- Advanced Optimization :

- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) versus Lewis acids (e.g., FeCl₃) to enhance electrophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time (15 minutes vs. 6 hours) and improve yield by 15–20% .

- Byproduct Analysis : Use GC-MS to identify acetylated byproducts (e.g., diacetylated indole) and adjust protecting groups (e.g., Boc for -NH) .

Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR). Prioritize derivatives with ΔG < -8 kcal/mol .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.75) .

ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

Methodological Challenges & Solutions

Table 2 : Common Experimental Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。